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Compound of Interest

Compound Name: 1,3,5-Tri-tert-butylbenzene

Cat. No.: B073737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and interpretation for 1,3,5-tri-tert-butylbenzene. The information presented herein is curated

for researchers, scientists, and professionals in drug development who require a detailed

understanding of the analytical characterization of this compound.

Molecular Structure and Spectroscopic Overview
1,3,5-Tri-tert-butylbenzene is a highly symmetrical aromatic hydrocarbon. Its structure,

characterized by three bulky tert-butyl groups positioned symmetrically on the benzene ring,

gives rise to distinct and readily interpretable spectroscopic signatures. This guide will delve

into the details of its ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1,3,5-tri-tert-butylbenzene.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H ~7.3 s Ar-H

~1.3 s -C(CH₃)₃

¹³C ~150 s Ar-C (quaternary)

~121 s Ar-C-H

~34 s -C(CH₃)₃

~31 s -C(CH₃)₃

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer

frequency. Data is referenced from publicly available spectral databases.

Table 2: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

246 17.03 [M]⁺ (Molecular Ion)

231 99.99 [M-CH₃]⁺ (Base Peak)

57 47.87 [C(CH₃)₃]⁺

232 19.79 Isotopic peak of [M-CH₃]⁺

108 6.66 Fragmentation product

Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong
C-H stretch (aliphatic, tert-

butyl)

~1600, ~1480 Medium-Weak C=C stretch (aromatic ring)

~1365 Strong C-H bend (tert-butyl)

~880 Strong
C-H out-of-plane bend

(isolated Ar-H)

Note: This represents a summary of expected characteristic peaks. Detailed peak lists are

available in spectral databases.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques

discussed. These protocols represent standard practices in the field for the analysis of organic

compounds like 1,3,5-tri-tert-butylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of 1,3,5-tri-tert-butylbenzene (typically 5-20 mg) is dissolved in a deuterated

solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration, although modern spectrometers can also reference the residual

solvent peak.

¹H NMR Spectroscopy Protocol:

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
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Key acquisition parameters include a spectral width appropriate for proton signals (e.g., 0-10

ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation

delay of 1-5 seconds.

The free induction decay (FID) is processed using Fourier transformation, followed by

phasing and baseline correction.

¹³C NMR Spectroscopy Protocol:

The spectrometer is tuned to the ¹³C frequency.

A standard proton-decoupled pulse sequence is employed to acquire the spectrum, which

results in singlets for all carbon signals.

A wider spectral width is used (e.g., 0-200 ppm).

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition

time are typically required compared to ¹H NMR.

Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of solid 1,3,5-tri-tert-butylbenzene is finely ground with about 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

FTIR Spectroscopy Protocol:

A background spectrum of the empty sample compartment or a pure KBr pellet is collected

to subtract atmospheric and instrumental interferences.

The KBr pellet containing the sample is placed in the sample holder of the FTIR

spectrometer.
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The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding

multiple scans to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized by heating in a high-vacuum source.

Mass Spectrometry Protocol:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Structural Elucidation
The high degree of symmetry in 1,3,5-tri-tert-butylbenzene simplifies its spectroscopic

interpretation.

¹H NMR: The spectrum is expected to show two singlets. The downfield singlet corresponds to

the three equivalent aromatic protons, while the upfield singlet with a larger integration value

represents the 27 equivalent protons of the three tert-butyl groups.

¹³C NMR: Due to the molecule's symmetry, only four distinct carbon signals are anticipated.

Two signals will appear in the aromatic region, corresponding to the three substituted and three

unsubstituted aromatic carbons. The other two signals in the aliphatic region arise from the

quaternary and methyl carbons of the tert-butyl groups.

Mass Spectrometry: The mass spectrum shows a clear molecular ion peak at m/z 246,

confirming the molecular weight of the compound.[1] The base peak at m/z 231 corresponds to
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the loss of a methyl group ([M-15]⁺), a common fragmentation pathway for tert-butyl substituted

compounds, resulting in a stable tertiary carbocation.[1] The peak at m/z 57 is characteristic of

the tert-butyl cation.[1]

Infrared Spectroscopy: The IR spectrum displays characteristic absorptions for a substituted

benzene ring and aliphatic C-H bonds. The strong C-H stretching bands just below 3000 cm⁻¹

are indicative of the tert-butyl groups. The aromatic C=C stretching vibrations appear in the

1600-1480 cm⁻¹ region. A strong absorption around 880 cm⁻¹ is characteristic of the out-of-

plane C-H bending of the isolated aromatic protons.

Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of 1,3,5-
tri-tert-butylbenzene.
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Caption: Logical relationship between the molecular structure and its key spectroscopic

features.
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Caption: A generalized experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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